REACTION_CXSMILES
|
[O-]S([O-])(=O)=O.[Mg+2].[CH2:7]1[C@H:12]([NH2:13])[C@@H:11]([O:14][C@H:15]2[O:20][C@H:19]([CH2:21]N)[C@@H:18]([OH:23])[C@H:17]([OH:24])[C@H:16]2O)[C@H:10]([OH:26])[C@@H:9]([O:27][C@H:28]2[O:33][C@H:32]([CH2:34][OH:35])[C@@H:31]([OH:36])[C@H:30]([NH2:37])[C@H:29]2[OH:38])[C@@H:8]1[NH2:39].[CH3:40][CH2:41][N:42]1[C:48]2[N:49]=[C:50]([CH3:53])[CH:51]=[CH:52][C:47]=2[C:45](=[O:46])[C:44]([C:54]([OH:56])=[O:55])=[CH:43]1>>[CH3:21][C@H:19]1[O:20][C@H:15]([O:14][C@H:11]2[C@H:10]([OH:26])[C@@H:9]([O:27][C@H:28]3[O:33][C@H:32]([CH2:34][OH:35])[C@@H:31]([OH:36])[C@H:30]([NH2:37])[C@H:29]3[OH:38])[C@H:8]([NH2:39])[CH2:7][C@@H:12]2[NH2:13])[CH2:16][C@@H:17]([OH:24])[C@@H:18]1[OH:23].[CH3:40][CH2:41][N:42]1[C:48]2[N:49]=[C:50]([CH3:53])[CH:51]=[CH:52][C:47]=2[C:45](=[O:46])[C:44]([C:54]([OH:56])=[O:55])=[CH:43]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Mg+2]
|
Name
|
nitrocellulose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
kanamycin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The culture medium LB (Tryptone 10 g/L, yeast extract 5 g/L, NaCl 10 g/L) that
|
Type
|
ADDITION
|
Details
|
coli culture were added to 1 mL of a 10 mM solution of MgSO4
|
Type
|
CUSTOM
|
Details
|
the pellet so obtained
|
Type
|
ADDITION
|
Details
|
Once the mixture of both cultures
|
Type
|
FILTRATION
|
Details
|
filter previously
|
Type
|
ADDITION
|
Details
|
containing TSYN medium
|
Type
|
WAIT
|
Details
|
After incubation during 6 hours at 37 C
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
, the filter with the conjugation
|
Type
|
CUSTOM
|
Details
|
was placed in a tube
|
Type
|
ADDITION
|
Details
|
containing 2 mL of PBS (Na2HPO410 mM, KH2PO4 1 mM, NaCl 137 mM, KCl 2 mM pH 7.4)
|
Type
|
CUSTOM
|
Details
|
After vigorous shaking, the filter was removed
|
Type
|
WAIT
|
Details
|
the cell suspension was centrifuged during 2 minutes at 15,000 g
|
Duration
|
2 min
|
Type
|
CUSTOM
|
Details
|
The so obtained suspension
|
Type
|
WAIT
|
Details
|
for 24-36 hours
|
Duration
|
30 (± 6) h
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
C[C@@H]1[C@H]([C@@H](C[C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |